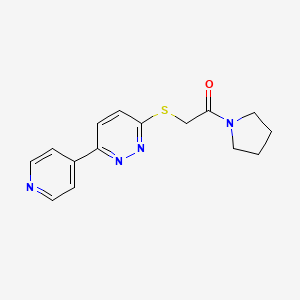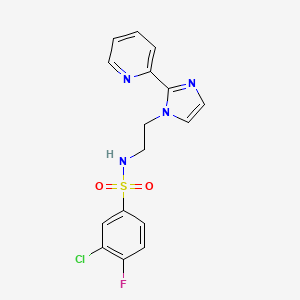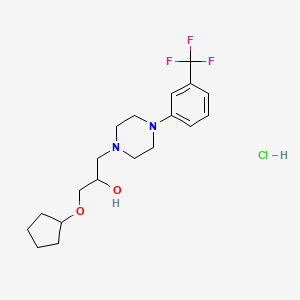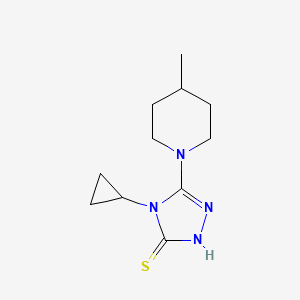![molecular formula C18H16F4N2O2 B2912325 N'-{(E)-[4-(3-fluoropropoxy)phenyl]methylidene}-4-(trifluoromethyl)benzenecarbohydrazide CAS No. 477889-02-4](/img/structure/B2912325.png)
N'-{(E)-[4-(3-fluoropropoxy)phenyl]methylidene}-4-(trifluoromethyl)benzenecarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N’-{(E)-[4-(3-fluoropropoxy)phenyl]methylidene}-4-(trifluoromethyl)benzenecarbohydrazide” is a chemical compound with the CAS Number: 477889-02-4 . It has a molecular weight of 368.33 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for the compound is 1S/C18H16F4N2O2/c19-10-1-11-26-16-8-2-13 (3-9-16)12-23-24-17 (25)14-4-6-15 (7-5-14)18 (20,21)22/h2-9,12H,1,10-11H2, (H,24,25)/b23-12+ . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the bonds between them.Physical And Chemical Properties Analysis
The compound is a solid . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources.Applications De Recherche Scientifique
Synthesis and Structural Characterisation
Efficient Green Synthesis
A study highlighted an efficient green synthesis method for producing N'-benzylidene-2-(2-fluorobiphenyl)propanehydrazides, where microwave irradiation and ultrasonic assisted reactions significantly reduced reaction times and improved yields. These compounds, including ones similar to the target compound, showed potential for pharmaceutical applications due to their anti-oxidant properties (Muhammad Zaheer et al., 2015).
X-ray Structure and Spectroscopic Characterization
Another research focused on the structural characterisation of similar hydrazide compounds using X-ray diffraction and spectroscopic techniques. It provided detailed insights into the molecular geometry and stability, which are critical for understanding the compound's interactions and potential applications (Ersin Inkaya et al., 2012).
Potential Applications
Antimicrobial and Antitubercular Activities
Some novel thioureas derived from 4-aminobenzohydrazide hydrazones, structurally related to the target compound, were synthesised and evaluated for their antiviral, antitubercular, and anticancer activities. These compounds showed promising results against various pathogens and cancer cell lines, indicating the potential for developing new therapeutic agents (Pelin Çıkla, 2010).
Antipathogenic Activity
A study on new thiourea derivatives, including compounds with structures akin to the target molecule, revealed significant anti-pathogenic activity, particularly against biofilm-forming bacterial strains like Pseudomonas aeruginosa and Staphylococcus aureus. This suggests the potential of such compounds in developing novel antimicrobial agents with antibiofilm properties (Carmen Limban et al., 2011).
Anticancer Potential
The synthesis and evaluation of certain hydrazide derivatives for anticancer activity highlighted their potential against various cancer cell lines. These findings underscore the importance of structural characterisation and the exploration of biological activities for compounds similar to the one , paving the way for new therapeutic approaches (M. A. Bhat et al., 2020).
Safety And Hazards
The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal .
Propriétés
IUPAC Name |
N-[(E)-[4-(3-fluoropropoxy)phenyl]methylideneamino]-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F4N2O2/c19-10-1-11-26-16-8-2-13(3-9-16)12-23-24-17(25)14-4-6-15(7-5-14)18(20,21)22/h2-9,12H,1,10-11H2,(H,24,25)/b23-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACGUBTFFNUBHKQ-FSJBWODESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)C2=CC=C(C=C2)C(F)(F)F)OCCCF |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)C2=CC=C(C=C2)C(F)(F)F)OCCCF |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F4N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-{(E)-[4-(3-fluoropropoxy)phenyl]methylidene}-4-(trifluoromethyl)benzenecarbohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-3-(dimethylamino)-2-[3-(4-isopropylphenoxy)benzoyl]-2-propenenitrile](/img/structure/B2912246.png)




![3-[(6-Hydroxy-3-oxobenzo[d]furan-2-ylidene)methyl]chromen-4-one](/img/structure/B2912256.png)



![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2912261.png)

